3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one
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Overview
Description
3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its fused ring structure, which combines elements of both pyridine and pyrimidine. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one can be achieved through multicomponent reactions. One efficient method involves the reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one with β-naphthol and substituted aromatic aldehydes . This reaction typically proceeds under mild conditions and yields the desired product in moderate to good yields.
Industrial Production Methods
For industrial production, the compound can be synthesized by dissolving it in chloroform, filtering, evaporating, and then recrystallizing the residue from ethanol/acetone. The resulting needles can be washed with diethyl ether and dried. Alternatively, recrystallization can be performed using chloroform/petroleum ether or chloroform/hexane .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity against various pathogenic bacteria.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By binding to these enzymes, the compound can disrupt the normal progression of the cell cycle, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring structure, known for its anticancer properties.
Pyrido[2,3-d]pyrimidine: This compound also shares structural similarities and exhibits various biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one is unique due to its specific hydroxyl group at the 3-position, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other pyridopyrimidine derivatives and contributes to its distinct biological activities.
Biological Activity
3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one, also known as 2H-Pyrido[1,2-a]pyrimidin-2-one, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties, including antimicrobial, anticancer, and enzyme inhibition effects. This article explores its biological activity through various studies and data.
The compound has the following chemical characteristics:
Property | Value |
---|---|
CAS Number | 5439-14-5 |
Molecular Formula | C₈H₈N₂O |
Molecular Weight | 148.162 g/mol |
Melting Point | 185-187 °C |
Boiling Point | 271.3 °C |
Density | 1.3 g/cm³ |
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties . A study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. For instance, a recent investigation reported that it inhibits cell proliferation in human cancer cell lines (HeLa and A375) with IC50 values of 10 µM and 15 µM, respectively . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study: In Vitro Anticancer Activity
In a controlled study involving various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 10 | Apoptosis induction |
A375 | 15 | Cell cycle arrest at G1 phase |
HCT116 | 12 | Inhibition of proliferation |
This data suggests that the compound could serve as a lead structure for developing new anticancer agents.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor , particularly against cyclin-dependent kinases (CDKs). In vitro assays demonstrated that it inhibits CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM, respectively . These findings highlight its potential in cancer therapy by targeting cell cycle regulators.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrido[1,2-a]pyrimidin derivatives. Modifications at specific positions on the pyrimidine ring can enhance potency and selectivity against target enzymes. For example:
- Hydroxyl substitution at position 3 enhances solubility and bioavailability.
- Alkyl substitutions at nitrogen positions improve binding affinity to target enzymes.
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3-hydroxy-3,4-dihydropyrido[1,2-a]pyrimidin-2-one |
InChI |
InChI=1S/C8H8N2O2/c11-6-5-10-4-2-1-3-7(10)9-8(6)12/h1-4,6,11H,5H2 |
InChI Key |
ZPFZGPJYVPLGKG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N=C2N1C=CC=C2)O |
Origin of Product |
United States |
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